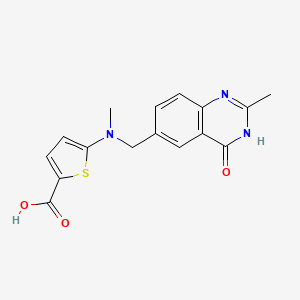








|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:13][N:14]([CH3:25])[C:15]3[S:19][C:18]([C:20]([O:22]CC)=[O:21])=[CH:17][CH:16]=3)[CH:8]=2)[N:3]=1.CCO.[OH-].[Na+]>C(Cl)Cl>[CH3:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:13][N:14]([CH3:25])[C:15]3[S:19][C:18]([C:20]([OH:22])=[O:21])=[CH:17][CH:16]=3)[CH:8]=2)[N:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred under nitrogen and RT for 25 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 25 mL 3-necked flask equipped with a condenser
|
|
Type
|
WAIT
|
|
Details
|
at 55° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to RT
|
|
Type
|
CUSTOM
|
|
Details
|
subjected to rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
to remove EtOH
|
|
Type
|
ADDITION
|
|
Details
|
The remaining solution was diluted with 10 mL of water
|
|
Type
|
ADDITION
|
|
Details
|
acidified to pH=3.5 by addition of 1N aqueous HCl
|
|
Type
|
CUSTOM
|
|
Details
|
A tan precipitate formed which
|
|
Type
|
CUSTOM
|
|
Details
|
was collected by centrifugation
|
|
Type
|
WASH
|
|
Details
|
washed with four cycles of aqueous suspension-centrifugation-decantation
|


Reaction Time |
25 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC2=CC=C(C=C2C(N1)=O)CN(C1=CC=C(S1)C(=O)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.116 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |